5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
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Overview
Description
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group and the chloromethyl group in this compound makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of triazole derivatives and chloromethylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial to achieve high efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups.
Oxidation Reactions: Products include oxides and other higher oxidation state derivatives.
Reduction Reactions: Products include dihydro or tetrahydro triazole derivatives.
Scientific Research Applications
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal and antimicrobial agents.
Industry: Used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, disrupting their normal function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-1-methyl-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Lacks the chloromethyl group, affecting its reactivity and applications.
5-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
The presence of both the chloromethyl and trifluoromethyl groups in 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole makes it unique. The trifluoromethyl group enhances its lipophilicity and stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination of properties makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2763780-11-4 |
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Molecular Formula |
C5H5ClF3N3 |
Molecular Weight |
199.56 g/mol |
IUPAC Name |
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-3(2-6)10-4(11-12)5(7,8)9/h2H2,1H3 |
InChI Key |
OSCSMBMYQWJXPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)CCl |
Purity |
95 |
Origin of Product |
United States |
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